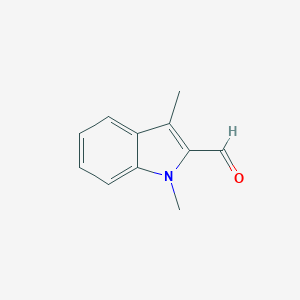
1,3-dimethyl-1H-indole-2-carbaldehyde
Vue d'ensemble
Description
1,3-dimethyl-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of 1,3-dimethyl-1H-indole-2-carbaldehyde and its derivatives often involves multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies where multiple starting materials combine through covalent bonds to afford a single product . For example, 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione indole was synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol/piperidine .Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-1H-indole-2-carbaldehyde consists of an indole ring substituted with two methyl groups at positions 1 and 3, and a carbaldehyde group at position 2 .Chemical Reactions Analysis
1,3-dimethyl-1H-indole-2-carbaldehyde and its derivatives are involved in various chemical reactions. They are key precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis
1,3-dimethyl-1H-indole-2-carbaldehyde has a molecular weight of 173.21 . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Indole derivatives are key building blocks in the synthesis of various bioactive molecules. They are used in the preparation of compounds with antihyperlipidemic properties, which are substances that can reduce lipid levels in the blood .
Aldose Reductase Inhibitors
These compounds have been evaluated for their potential as inhibitors of aldose reductase, an enzyme involved in diabetic complications .
Antitubercular Activity
Indole derivatives have been investigated for their activity against Mycobacterium tuberculosis and Mycobacterium bovis, which are responsible for tuberculosis .
Plant Pathogen Defense
In plants, indolic secondary metabolites derived from indole-3-carbaldehyde play a crucial role in defending against pathogens .
Medicinal Metal Complexes
Indole-containing metal complexes have shown significant biological and pharmacological activity, making them relevant in drug discovery .
Anti-HIV Activity
Novel indolyl derivatives have been studied for their potential as anti-HIV agents through molecular docking studies .
Orientations Futures
Mécanisme D'action
Target of Action
1,3-Dimethyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, making it a valuable compound for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological responses . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Action Environment
One source suggests that the compound should be stored under an inert atmosphere at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability
Propriétés
IUPAC Name |
1,3-dimethylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-9-5-3-4-6-10(9)12(2)11(8)7-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFIDVGTLSYRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

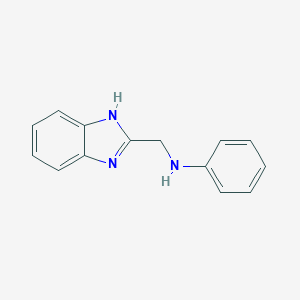
![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)
![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)

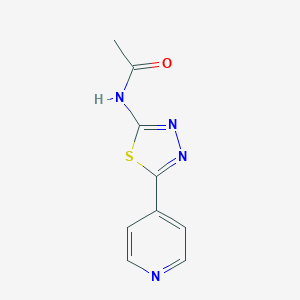

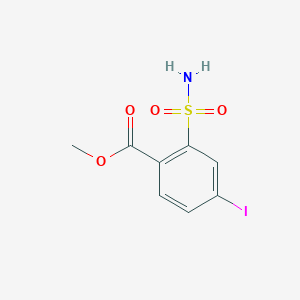

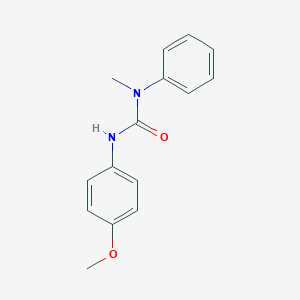
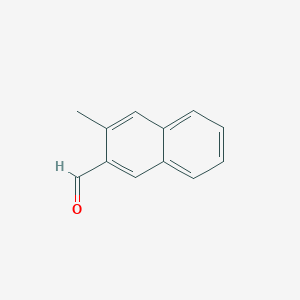
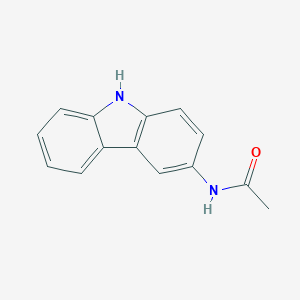
![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)

